1-(2-Bromophenyl)pyrrolidine structure and properties
1-(2-Bromophenyl)pyrrolidine structure and properties
An In-depth Technical Guide to 1-(2-Bromophenyl)pyrrolidine: Structure, Properties, and Synthetic Applications
Introduction
1-(2-Bromophenyl)pyrrolidine is a substituted aromatic heterocyclic compound that serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a pyrrolidine ring N-substituted with a 2-bromophenyl group, offers a unique combination of a saturated N-heterocycle and a reactive aromatic halide. The pyrrolidine moiety is a prevalent scaffold in numerous natural products and FDA-approved drugs, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and to introduce three-dimensional complexity into molecular architectures.[1][2][3][4] The ortho-bromine atom on the phenyl ring acts as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[5]
This guide provides a comprehensive overview of 1-(2-Bromophenyl)pyrrolidine, detailing its chemical and physical properties, plausible synthetic routes, and its significant potential in the synthesis of complex molecular targets for research scientists and drug development professionals.
Part 1: Molecular Structure and Physicochemical Properties
The fundamental characteristics of 1-(2-Bromophenyl)pyrrolidine are summarized below. These properties are essential for its handling, reaction setup, and purification.
Chemical Structure
The structure of 1-(2-Bromophenyl)pyrrolidine consists of a pyrrolidine ring connected via its nitrogen atom to the C1 position of a benzene ring, with a bromine atom at the C2 position.
Physicochemical Data Summary
A compilation of key physical and chemical properties for 1-(2-Bromophenyl)pyrrolidine is presented in the table below. It is important to note that while some properties are well-documented, specific experimental values such as melting and boiling points are not consistently reported in publicly available literature and would typically be determined empirically.
| Property | Value | Source(s) |
| CAS Number | 87698-81-5 | [6][7] |
| Molecular Formula | C₁₀H₁₂BrN | [6][8] |
| Molecular Weight | 226.11 g/mol | [6][8] |
| Physical Form | Liquid | [7] |
| Purity | ≥97% (commercially available) | [6][7] |
| Topological Polar Surface Area (TPSA) | 3.24 Ų | [6] |
| logP (octanol-water partition coefficient) | 3.0493 | [6] |
| Storage Temperature | Ambient Storage / 4°C | [6][7] |
| SMILES | C1=CC=C(C(=C1)Br)N2CCCC2 | [6] |
| InChIKey | RSEPYQZONPBLLQ-UHFFFAOYSA-N | [7] |
Part 2: Synthesis of 1-(2-Bromophenyl)pyrrolidine
While specific, detailed experimental protocols for the synthesis of 1-(2-Bromophenyl)pyrrolidine are not extensively published, a general and widely applicable method for the synthesis of N-aryl pyrrolidines can be logically proposed. The most common and effective methods include the Buchwald-Hartwig amination or classical nucleophilic aromatic substitution under forcing conditions.
Proposed Synthetic Route: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, and it represents a highly efficient and general method for the formation of C-N bonds. This approach is favored for its high functional group tolerance and relatively mild reaction conditions compared to older methods.
Reaction Scheme:
Caption: Proposed synthesis of 1-(2-Bromophenyl)pyrrolidine.
Detailed Experimental Protocol (Generalized)
This protocol is based on established methodologies for Buchwald-Hartwig amination and should be optimized for this specific transformation.
Objective: To synthesize 1-(2-Bromophenyl)pyrrolidine from 1-bromo-2-iodobenzene and pyrrolidine.
Materials:
-
1-bromo-2-iodobenzene (or 1,2-dibromobenzene)
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., BINAP, Xantphos)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene or dioxane
-
Standard laboratory glassware for inert atmosphere synthesis (Schlenk line, oven-dried flasks, etc.)
-
Equipment for extraction and purification (separatory funnel, rotary evaporator, column chromatography apparatus)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon), add the palladium catalyst (1-5 mol%), the phosphine ligand (1.1-1.2 equivalents relative to Pd), and the base (1.4-2.0 equivalents) to an oven-dried Schlenk flask.
-
Addition of Reactants: Add the anhydrous solvent (e.g., toluene), followed by 1-bromo-2-iodobenzene (1.0 equivalent). The use of 1-bromo-2-iodobenzene allows for selective reaction at the more reactive C-I bond. If using 1,2-dibromobenzene, careful control of stoichiometry and reaction time is necessary to favor mono-amination.
-
Addition of Amine: Add pyrrolidine (1.1-1.5 equivalents) to the stirred reaction mixture.
-
Reaction Progression: Seal the flask and heat the mixture (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl halide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure 1-(2-Bromophenyl)pyrrolidine.
Part 3: Reactivity and Synthetic Utility
The synthetic utility of 1-(2-Bromophenyl)pyrrolidine is dominated by the reactivity of its C(sp²)-Br bond. This feature makes it an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The 2-bromophenyl moiety is a classic substrate for reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings.[5] These reactions are cornerstones of modern synthetic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
1. Suzuki-Miyaura Coupling
This reaction couples 1-(2-Bromophenyl)pyrrolidine with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond, enabling the synthesis of biaryl compounds.
Generalized Protocol:
-
Reactants: 1-(2-Bromophenyl)pyrrolidine (1 eq.), arylboronic acid (1.2-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Procedure: Combine reactants in the solvent, degas the mixture, and heat (typically 80-100 °C) until completion. Workup involves extraction and purification by chromatography or recrystallization.
2. Buchwald-Hartwig Amination
If a second amination is desired on the phenyl ring, 1-(2-Bromophenyl)pyrrolidine can be coupled with another amine (primary or secondary) to form a diamine-substituted benzene derivative.
Generalized Protocol:
-
Reactants: 1-(2-Bromophenyl)pyrrolidine (1 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst/ligand system (e.g., Pd₂(dba)₃/BINAP), and a strong base (e.g., NaOtBu, 1.4 eq.).
-
Solvent: Anhydrous aprotic solvent (e.g., toluene, dioxane).
-
Procedure: The reaction is run under an inert atmosphere at elevated temperatures (80-110 °C). Workup and purification are similar to the Suzuki coupling.
Part 4: Applications in Medicinal Chemistry
The pyrrolidine ring is a key structural motif in a vast number of biologically active compounds.[2][9] Its presence can enhance binding to biological targets and improve pharmacokinetic properties. 1-(2-Bromophenyl)pyrrolidine serves as an excellent starting point for generating libraries of novel compounds for drug discovery. By using the cross-coupling reactions described above, the 2-bromophenyl group can be elaborated into a wide array of substituted aromatic systems, allowing for systematic structure-activity relationship (SAR) studies.
Caption: Role of 1-(2-Bromophenyl)pyrrolidine in a drug discovery workflow.
Part 5: Spectral Characterization (Predictive Analysis)
-
¹H NMR Spectroscopy:
-
Aromatic Region (δ 6.8-7.6 ppm): Four distinct signals corresponding to the four protons on the disubstituted benzene ring. The signals would exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to ortho, meta, and para coupling.
-
Aliphatic Region (δ 3.0-3.5 ppm and δ 1.8-2.2 ppm): Two multiplets corresponding to the pyrrolidine ring protons. The two protons adjacent to the nitrogen (N-CH₂) would be deshielded and appear further downfield (approx. δ 3.2-3.4 ppm) as a triplet. The other two protons (β to the nitrogen) would appear further upfield (approx. δ 1.9-2.1 ppm) as a multiplet.[10]
-
-
¹³C NMR Spectroscopy:
-
Aromatic Region (δ 110-150 ppm): Six signals are expected. The carbon attached to the nitrogen (C-N) would be the most downfield (approx. δ 148 ppm). The carbon attached to the bromine (C-Br) would have a chemical shift around δ 115-125 ppm. The other four aromatic carbons would appear in the typical δ 115-135 ppm range.[10]
-
Aliphatic Region (δ 25-55 ppm): Two signals are expected for the pyrrolidine carbons. The carbon adjacent to the nitrogen (N-CH₂) would be around δ 48-52 ppm, and the other carbon (β to nitrogen) would be around δ 25-27 ppm.[10]
-
-
Infrared (IR) Spectroscopy:
-
C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).
-
C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N stretching: A signal in the 1250-1350 cm⁻¹ region.
-
C-Br stretching: A signal in the fingerprint region, typically below 600 cm⁻¹.[11]
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would appear as a characteristic doublet with a nearly 1:1 ratio, due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). The expected m/z values would be 225 and 227.[12]
-
Part 6: Safety and Handling
1-(2-Bromophenyl)pyrrolidine is classified as a hazardous substance and requires careful handling.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][13]
-
Pictogram: GHS07 (Exclamation Mark).[7]
Recommended Safety Precautions:
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14][15]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.
Conclusion
1-(2-Bromophenyl)pyrrolidine is a strategically important synthetic intermediate. Its structure provides access to the desirable pyrrolidine scaffold while offering a reactive handle for molecular elaboration through the 2-bromophenyl group. The compound's utility in robust and versatile palladium-catalyzed cross-coupling reactions makes it a valuable tool for medicinal chemists and organic synthesists in the creation of novel and complex molecules. Proper understanding of its properties, synthesis, and reactivity, combined with stringent adherence to safety protocols, will enable researchers to fully leverage its potential in drug discovery and materials science.
References
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Wikipedia. Pyrrolidine. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
Frontiers in Chemistry. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
-
SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
National Center for Biotechnology Information. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
-
The Royal Society of Chemistry. Supporting Information: Improving yield of graphene oxide catalysed n-heterocyclization of amines. [Link]
-
UCLA Chemistry and Biochemistry. WebSpectra - Problems in NMR and IR Spectroscopy. [Link]
-
University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
-
University of the West Indies. Spectral Problems. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. 1-(2-Bromophenyl)pyrrolidine | 87698-81-5 [sigmaaldrich.com]
- 8. Pyrrolidine, 1-(2-broMophenyl)- | 87698-81-5 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Spectral Problems [ch.ic.ac.uk]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. fishersci.co.uk [fishersci.co.uk]
